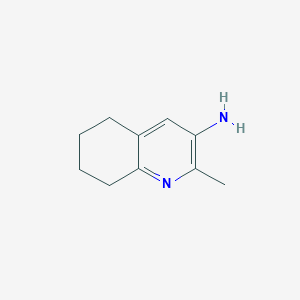
2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine is a compound that has been studied for its biological properties . It is a chiral molecule that can be used as a strategic building block in the synthesis of pharmaceutical, industrial, and agricultural compounds .
Synthesis Analysis
The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine involves dissolving it in ethanol and adding an aldehyde at 0 °C. The reaction is stirred for 8 hours at 0 °C, after which water is added. The aqueous solution is then extracted with dichloromethane .Molecular Structure Analysis
The molecular structure of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine is represented by the linear formula C9H12N2 . Its InChI code is 1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4,10H2 .Chemical Reactions Analysis
The compound has been tested for its antiproliferative activity in non-cancer human dermal microvascular endothelial cells (HMEC-1) and cancer cells . Compounds showing significant IC50 values against the selected cells were further synthesized and tested as pure enantiomers .Physical And Chemical Properties Analysis
2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine is a solid substance . It has a molecular weight of 148.21 and is stored at 4°C, protected from light .Wirkmechanismus
Zukünftige Richtungen
The compound’s stereochemistry might impact its biological effect . Therefore, future research could focus on studying the pharmacological properties of both enantiomers when a chiral center is present in a drug . This could shed light on how their stereochemistry might impact the related biological effect .
Eigenschaften
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h6H,2-5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFKXTGLOIVLPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCCC2=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


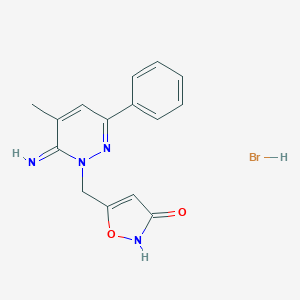


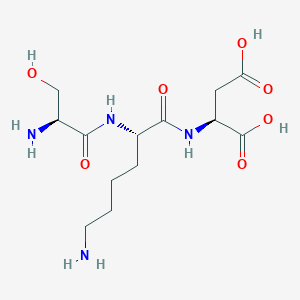
![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)
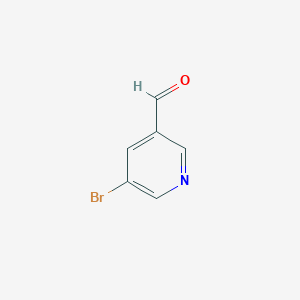

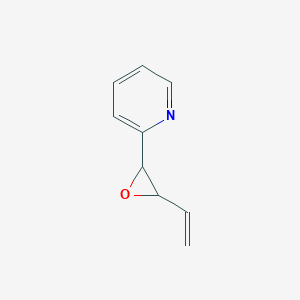
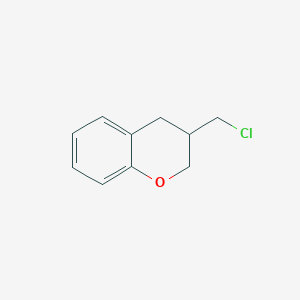
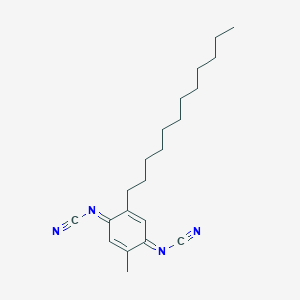
![3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide](/img/structure/B46086.png)

